molecular formula C18H20F3N5O3S B2667170 6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1396853-17-0

6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No. B2667170
CAS RN: 1396853-17-0
M. Wt: 443.45
InChI Key: IZLUYEQTABRATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C18H20F3N5O3S and its molecular weight is 443.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and investigation of 1,3,4-oxadiazole thioether derivatives

A study synthesized and evaluated various 1,3,4-oxadiazole thioether derivatives for their antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae. One compound exhibited superior inhibitory effects compared to a commercial agent, indicating potential for antibacterial application. The study also explored the protein expression changes in the bacteria upon treatment, suggesting involvement in purine metabolism (Song et al., 2017).

Synthesis and antimicrobial agents of thiazolidinone derivatives

Another research focused on synthesizing thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine. These compounds were evaluated against various bacteria and fungi, showcasing antimicrobial potential. The study highlights the importance of chemical structure in determining antimicrobial activity (Patel et al., 2012).

Anticancer Applications

Antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives

Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effects against human cancer cell lines. Certain compounds demonstrated potential as anticancer agents, warranting further investigation (Mallesha et al., 2012).

Synthesis and evaluation of novel pyrazolopyrimidines derivatives

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. The study provided insights into structure-activity relationships, identifying compounds with promising antineoplastic effects (Rahmouni et al., 2016).

Synthesis and Herbicidal Activities

Herbicidal activities of novel thiourea derivative

A study on the synthesis of a novel thiourea derivative showed it exhibited significant herbicidal activities against certain plant species. This research suggests potential applications in agriculture for weed control (Fu-b, 2014).

properties

IUPAC Name

6,7-dimethyl-3-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O3S/c1-9-10(2)22-17-26(15(9)28)12(8-30-17)6-13(27)25-5-3-4-11(7-25)14-23-24-16(29-14)18(19,20)21/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLUYEQTABRATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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